molecular formula C17H29NO4 B14864784 9-(Boc-amino)-spiro[5.5]undecane-3-carboxylic Acid

9-(Boc-amino)-spiro[5.5]undecane-3-carboxylic Acid

Cat. No.: B14864784
M. Wt: 311.4 g/mol
InChI Key: SOHWGTRYELLVAQ-UHFFFAOYSA-N
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Description

9-TERT-BUTOXYCARBONYLAMINO-SPIRO[5.5]UNDECANE-3-CARBOXYLIC ACID is a complex organic compound characterized by its spirocyclic structure. The spiro[5.5]undecane core is a unique feature, making it an interesting subject for chemical research and applications. This compound is often used in synthetic organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-TERT-BUTOXYCARBONYLAMINO-SPIRO[5.5]UNDECANE-3-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the spirocyclic core through a cyclization reaction. The tert-butoxycarbonyl (Boc) protecting group is introduced to stabilize the amino group during the synthesis. The carboxylic acid functionality is then introduced through a series of oxidation and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9-TERT-BUTOXYCARBONYLAMINO-SPIRO[5.5]UNDECANE-3-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc protecting group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield primary or secondary amines.

Scientific Research Applications

9-TERT-BUTOXYCARBONYLAMINO-SPIRO[5.5]UNDECANE-3-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-TERT-BUTOXYCARBONYLAMINO-SPIRO[5.5]UNDECANE-3-CARBOXYLIC ACID involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in their functional groups.

    tert-Butoxycarbonyl (Boc) protected amino acids: These compounds have the Boc protecting group but lack the spirocyclic structure.

Uniqueness

The uniqueness of 9-TERT-BUTOXYCARBONYLAMINO-SPIRO[5.5]UNDECANE-3-CARBOXYLIC ACID lies in its combination of the spirocyclic core and the Boc-protected amino group. This combination provides both stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H29NO4

Molecular Weight

311.4 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[5.5]undecane-9-carboxylic acid

InChI

InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-13-6-10-17(11-7-13)8-4-12(5-9-17)14(19)20/h12-13H,4-11H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

SOHWGTRYELLVAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CCC(CC2)C(=O)O)CC1

Origin of Product

United States

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